1-(4-Ethoxyphenyl)cyclopentan-1-ol
Overview
Description
1-(4-Ethoxyphenyl)cyclopentan-1-ol is a chemical compound with the molecular formula C13H18O2. It is a white to off-white crystalline powder and is known for its structural similarity to carisoprodol, a muscle relaxant.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxyphenyl)cyclopentan-1-ol typically involves the reaction of 4-ethoxybenzaldehyde with cyclopentanone in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyphenyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding cyclopentanol derivative.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the use of strong acids or bases, depending on the desired functional group.
Major Products Formed
Oxidation: Formation of 1-(4-ethoxyphenyl)cyclopentanone.
Reduction: Formation of 1-(4-ethoxyphenyl)cyclopentanol.
Substitution: Formation of various substituted cyclopentanols depending on the reagents used.
Scientific Research Applications
1-(4-Ethoxyphenyl)cyclopentan-1-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in relation to its structural similarity to carisoprodol.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
its structural similarity to carisoprodol suggests that it may interact with similar molecular targets, such as the GABAergic system, which is involved in muscle relaxation and sedation.
Comparison with Similar Compounds
Similar Compounds
Carisoprodol: A muscle relaxant with a similar structure.
1-(4-Methoxyphenyl)cyclopentan-1-ol: A compound with a methoxy group instead of an ethoxy group.
1-(4-Propoxyphenyl)cyclopentan-1-ol: A compound with a propoxy group instead of an ethoxy group.
Uniqueness
1-(4-Ethoxyphenyl)cyclopentan-1-ol is unique due to its specific ethoxy substitution, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)cyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-15-12-7-5-11(6-8-12)13(14)9-3-4-10-13/h5-8,14H,2-4,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHBVQOVBMOSCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(CCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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